molecular formula C25H34O3 B1139915 Anhydroepiophiobolin A CAS No. 90411-20-4

Anhydroepiophiobolin A

Cat. No. B1139915
CAS RN: 90411-20-4
M. Wt: 382.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Anhydroepiophiobolin A (AEP) is a naturally occurring compound found in various plants, such as the Chinese medicinal herb Ephedra sinica. AEP is a diterpene, a type of chemical compound containing two terpene units. It has been studied for its potential therapeutic properties, particularly its anti-inflammatory, anti-tumor, and anti-microbial effects.

Scientific Research Applications

Cancer Research

Anhydroepiophiobolin A has shown potential in cancer research due to its cytotoxic properties. It has been found to be effective against various cancer cell lines, including HepG2 and K562 cells, with IC50 values indicating its potency . The compound’s ability to induce cell death in cancer cells makes it a subject of interest for developing new anticancer therapies.

Cell Death Studies

The study of cell death mechanisms is crucial for understanding various diseases, including cancer. Anhydroepiophiobolin A has been implicated in the induction of apoptosis, a form of programmed cell death, in certain cell lines . This property is being explored to leverage the compound in the treatment of diseases where controlled cell death is beneficial.

Plant Biology

In plant biology, Anhydroepiophiobolin A exhibits phytotoxic effects, which can be utilized to understand plant-pathogen interactions. It has been shown to be phytotoxic to certain plant species in leaf puncture assays, suggesting its role in studying disease resistance in plants .

Phytotoxins Research

As a phytotoxin, Anhydroepiophiobolin A contributes to the understanding of plant diseases and the development of bioherbicides. Its herbicidal potential has been recognized, and it is being studied for the biocontrol of weeds and plant pathogens .

Antibacterial Studies

Anhydroepiophiobolin A’s antibacterial profile is being investigated for its efficacy against various bacterial strains. Its potential as an antibacterial agent opens avenues for the development of new antibiotics, especially in the face of rising antibiotic resistance .

Antifungal Research

The antifungal activity of Anhydroepiophiobolin A is significant for addressing fungal infections in agriculture and medicine. It provides a basis for the development of novel antifungal agents that can combat drug-resistant fungal pathogens .

Antitumor Studies

Research into Anhydroepiophiobolin A’s antitumor effects is ongoing, with studies exploring its mechanisms of action against tumor cells. The compound’s ability to target cancer cells while sparing healthy cells makes it a promising candidate for targeted cancer therapy .

Herbicidal Research

Anhydroepiophiobolin A’s herbicidal activity is being explored to develop environmentally friendly herbicides. Its selective toxicity towards certain plants could lead to the creation of targeted weed management strategies that are safe for crops and non-target organisms .

Nematocidal Studies

The nematocidal properties of Anhydroepiophiobolin A are of interest for controlling parasitic nematodes in agriculture. Its potential to provide a natural and effective solution for nematode infestations is being researched, which could benefit sustainable farming practices .

properties

IUPAC Name

(1'R,2S,3S,3'S,5R,7'R,8'E,11'R)-1',3,4'-trimethyl-5-(2-methylprop-1-enyl)-6'-oxospiro[oxolane-2,12'-tricyclo[9.3.0.03,7]tetradeca-4,8-diene]-8'-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34O3/c1-15(2)10-19-12-17(4)25(28-19)9-8-24(5)13-20-16(3)11-21(27)23(20)18(14-26)6-7-22(24)25/h6,10-11,14,17,19-20,22-23H,7-9,12-13H2,1-5H3/b18-6-/t17-,19-,20+,22+,23-,24+,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDYSLOGZXCWLSL-MUKMEUIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(OC12CCC3(C2CC=C(C4C(C3)C(=CC4=O)C)C=O)C)C=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H](O[C@@]12CC[C@]3([C@H]2C/C=C(\[C@H]4[C@H](C3)C(=CC4=O)C)/C=O)C)C=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Anhydroepiophiobolin A

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